molecular formula C14H14N2O5 B11039020 dimethyl 1-(4-methoxyphenyl)-1H-pyrazole-3,4-dicarboxylate

dimethyl 1-(4-methoxyphenyl)-1H-pyrazole-3,4-dicarboxylate

Cat. No.: B11039020
M. Wt: 290.27 g/mol
InChI Key: NDHFYKVCUGNOOG-UHFFFAOYSA-N
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Description

Dimethyl 1-(4-methoxyphenyl)-1H-pyrazole-3,4-dicarboxylate is an organic compound belonging to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound features a methoxyphenyl group and two ester groups attached to the pyrazole ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 1-(4-methoxyphenyl)-1H-pyrazole-3,4-dicarboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methoxyphenylhydrazine with dimethyl acetylenedicarboxylate under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the pyrazole ring.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, purification steps like recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 1-(4-methoxyphenyl)-1H-pyrazole-3,4-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium hydride or organolithium compounds.

Major Products Formed

    Oxidation: Pyrazole carboxylic acids.

    Reduction: Pyrazole alcohols.

    Substitution: Various substituted pyrazole derivatives depending on the reagent used.

Scientific Research Applications

Dimethyl 1-(4-methoxyphenyl)-1H-pyrazole-3,4-dicarboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of dimethyl 1-(4-methoxyphenyl)-1H-pyrazole-3,4-dicarboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and the modifications made to the molecule.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 1-phenyl-1H-pyrazole-3,4-dicarboxylate: Lacks the methoxy group, leading to different reactivity and properties.

    Dimethyl 1-(4-chlorophenyl)-1H-pyrazole-3,4-dicarboxylate: Contains a chlorine atom instead of a methoxy group, affecting its chemical behavior.

Uniqueness

Dimethyl 1-(4-methoxyphenyl)-1H-pyrazole-3,4-dicarboxylate is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C14H14N2O5

Molecular Weight

290.27 g/mol

IUPAC Name

dimethyl 1-(4-methoxyphenyl)pyrazole-3,4-dicarboxylate

InChI

InChI=1S/C14H14N2O5/c1-19-10-6-4-9(5-7-10)16-8-11(13(17)20-2)12(15-16)14(18)21-3/h4-8H,1-3H3

InChI Key

NDHFYKVCUGNOOG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C=C(C(=N2)C(=O)OC)C(=O)OC

Origin of Product

United States

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